N-(1-ethylpiperidin-4-yl)-5-methylthiophene-3-carboxamide
Overview
Description
N-(1-ethylpiperidin-4-yl)-5-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H20N2OS and its molecular weight is 252.38 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-ethyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide is 252.12963444 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Interaction and Pharmacophore Models
A study analyzed the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, focusing on conformational analysis and developing unified pharmacophore models. This research demonstrates how piperidine derivatives can be examined to understand their interaction with receptors, which might be applicable to studying "N-(1-ethyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide" in a similar context (Shim et al., 2002).
Allosteric Modulation of CB1
Another research focused on optimizing the chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1), highlighting the importance of specific structural requirements for allosteric modulation. This study provides a framework for exploring how modifications to the piperidine ring might affect biological activity, which could guide research on "N-(1-ethyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide" (Khurana et al., 2014).
Anti-Acetylcholinesterase Activity
Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives investigated their anti-acetylcholinesterase (anti-AChE) activity. This study underscores the potential for piperidine derivatives in developing treatments for conditions like dementia by inhibiting acetylcholinesterase, indicating a possible research direction for "N-(1-ethyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide" (Sugimoto et al., 1990).
H3-Receptor Antagonists
A study on thioperamide, an H3-receptor antagonist, utilized conformational analysis to design new H3-receptor antagonists. The methodology and findings from this research could be relevant for exploring the biological activities and receptor interactions of "N-(1-ethyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide" in the context of H3 receptors (Plazzi et al., 1997).
Properties
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-5-methylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-3-15-6-4-12(5-7-15)14-13(16)11-8-10(2)17-9-11/h8-9,12H,3-7H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOYQJKDZHYNSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CSC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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